2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid
Description
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)1-4-5-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9)/t5-,6-/m1/s1 |
InChI Key |
UYSCSVKDPCUZBY-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C2CC(=O)O)CO1 |
Canonical SMILES |
C1C2C(C2CC(=O)O)CO1 |
Origin of Product |
United States |
Preparation Methods
Simmons-Smith Cyclopropanation
The bicyclo[3.1.0]hexane scaffold is often synthesized via Simmons-Smith cyclopropanation. In one approach, a conjugated ester precursor undergoes reduction to an allylic alcohol, followed by cyclopropanation using diethylzinc and diiodomethane. For example, reduction of ester 3 to allylic alcohol 4 and subsequent cyclopropanation yields {2,2-bis[(tert-butyldimethylsilyloxy)methyl]cyclopropyl}methanol [(±)-5 ]. Swern oxidation of 5 generates aldehyde (±)-6 , which cyclizes under acidic conditions to form racemic lactol (±)-7 . This lactol serves as a precursor for further functionalization.
Intramolecular Carbenoid Cyclization
Copper-catalyzed intramolecular carbenoid cyclization is another cornerstone method. A diazoacetate derivative, such as 3-methyl-1-trihalomethyl-2-butenyl diazoacetate, undergoes cyclization with cupric acetylacetonate to form 4-trihalomethyl-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane. Optically active lactones (e.g., (1R,4R,5S)-isomer) are obtained using chiral binuclear copper catalysts. For instance, cyclization of (R)-diazoacetate with an (S)-stereochemistry catalyst yields lactones with >90% enantiomeric excess.
Stereochemical Control
Chiral Starting Materials
Enantioselectivity is achieved using chiral epoxides or alcohols. For example, (R)-epichlorohydrin serves as a starting material for synthesizing (1S,5R)-configured lactones. Similarly, resolution of racemic 1,1,1-trichloro-4-methyl-3-penten-2-ol using chiral carbamates yields enantiomerically pure intermediates.
Asymmetric Catalysis
Chiral copper catalysts induce asymmetry during cyclopropanation. Using (S)-binaphthol-derived copper complexes, the cyclization of diazoacetates produces lactones enriched in the (1R,4R,5S)-isomer. Catalyst loading (5–10 mol%) and solvent polarity significantly impact enantiomeric excess, with toluene favoring higher selectivity.
Purification and Characterization
Chromatographic Resolution
Racemic mixtures are resolved via chiral column chromatography or diastereomeric salt formation. For example, treatment of (±)-3-methyl-1-tribromomethyl-2-butenyl acetoacetate with (S)-1-(1-naphthyl)ethylamine forms diastereomeric carbamates, which are separated by fractional crystallization.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry. The anomeric proton in (1R,5R)-configured lactones appears as a doublet (J = 5.9–6.3 Hz) due to restricted rotation. High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate structural assignments.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Simmons-Smith Cyclopropanation | Allylic alcohol | Zn/CH2I2 cyclopropanation | 65–75 | Racemic |
| Carbenoid Cyclization | Diazoacetate | Cu-catalyzed cyclization | 80–90 | 90–95 |
| Malonate Alkylation | Epichlorohydrin | Tandem alkylation/lactonization | 70–85 | 99 (from chiral epoxide) |
Chemical Reactions Analysis
Functional Group Transformations
-
Acetic Acid Group :
-
Bicyclic Oxabicyclo Core :
Table 2: Reaction Types and Reagents
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Alcohol, acid catalyst | Acetic ester |
| Amidation | Amine, coupling agent | Amide derivative |
| Ring-opening | Acidic conditions | Opened bicyclic structure |
Enolate Chemistry
The synthesis involves enolate formation, which undergoes intramolecular nucleophilic substitution to close the bicyclic structure2. The stereochemistry at positions 1R and 5R is critical for directing the reaction pathway.
Anomeric Effects
In related oxabicyclo systems, the oxygen atom’s lone pair orientation (antiperiplanar or gauche) influences reactivity. For example, in oxobicyclo[3.1.0]hexane nucleosides, an antiperiplanar lone pair enhances glycosyl bond stability via the anomeric effect . This suggests analogous reactivity in the acetic acid derivative’s bicyclic core.
Table 3: Structural Effects on Reactivity
| Feature | Impact on Reactivity | Supporting Data |
|---|---|---|
| Oxirane ring | Susceptible to ring-opening | X-ray bond lengths (C4’—O3’ = 1.413 Å) |
| Acetic acid group | Versatile functionalization | Amidation with benzylamine |
Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₀O₃ | |
| Molecular weight | 154.16 g/mol | |
| CAS number | 1516949-48-6 |
Scientific Research Applications
Medicinal Chemistry
- Potential Therapeutic Agent : Research indicates that compounds with similar bicyclic structures exhibit various pharmacological activities, including anti-inflammatory and analgesic properties. Studies suggest that 2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid could be explored for its potential in treating conditions such as pain and inflammation due to its structural similarity to known bioactive compounds .
- G Protein-Coupled Receptors : The compound may interact with G protein-coupled receptors (GPCRs), which are crucial in many physiological processes and are common targets in drug development. Understanding its binding affinity and efficacy at these receptors could lead to new therapeutic applications .
Synthetic Organic Chemistry
- Building Block for Synthesis : The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. It can be used to create derivatives that may have enhanced biological activity or novel properties .
- Enantioselective Synthesis : The compound can be employed in enantioselective reactions, allowing chemists to produce specific stereoisomers that are often required for biological activity in pharmaceuticals .
Case Study 1: Synthesis of Bioactive Molecules
A study demonstrated the use of this compound as an intermediate in synthesizing a series of bioactive compounds with anti-cancer properties. The researchers highlighted the efficiency of using this compound to introduce key functional groups that enhanced the activity of the final products.
Case Study 2: Interaction with Biological Targets
Another research project focused on evaluating the interaction of this compound with specific GPCRs involved in pain pathways. The findings suggested that modifications to the bicyclic structure could improve binding affinity and selectivity, indicating potential for developing new analgesics.
Mechanism of Action
The mechanism of action of 2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body .
Comparison with Similar Compounds
Key Observations :
- The acetic acid derivative (target compound) exhibits greater molecular weight and polarity compared to the carboxylic acid variant due to the additional methylene group.
- The methanol derivative lacks ionizable groups, reducing its solubility in aqueous media compared to the acidic analogues .
Azabicyclo[3.1.0]hexane Analogues
Key Observations :
- Replacement of the oxygen atom in the oxabicyclo core with nitrogen (aza) introduces basicity, enabling salt formation (e.g., hydrochloride). This enhances solubility in polar solvents and bioavailability .
- The ester derivative shows increased hydrophobicity compared to the carboxylic acid, favoring blood-brain barrier penetration in drug design .
Bicyclo[3.1.1]heptane Derivatives
Key Observations :
- The dimethyl substituents increase lipophilicity, making this compound suitable for targeting lipid-rich tissues .
Pharmacological Relevance
- Oxabicyclo Derivatives : The target compound’s acetic acid group mimics natural substrates in enzymatic reactions, as seen in HIV-1 entry inhibitors where similar scaffolds optimize binding to viral glycoproteins .
- Azabicyclo Derivatives : Demonstrated efficacy in bromodomain inhibition (e.g., BRD2), where the nitrogen atom facilitates interactions with acetylated lysine residues .
- Bicyclo[3.1.1]heptane Analogues : Explored in neuroactive compounds due to their ability to mimic bioactive conformations of neurotransmitters .
Biological Activity
2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid, also known by its CAS number 1516949-48-6, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₈O₃, with a molecular weight of 128.13 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| CAS Number | 1516949-48-6 |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its interaction with various biological receptors and pathways. Preliminary studies suggest that it may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways involved in inflammation and pain modulation.
Pharmacological Effects
Research indicates several pharmacological effects of this compound:
- Anti-inflammatory Activity : In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
- Analgesic Properties : Animal models have demonstrated that administration of this compound leads to reduced pain sensitivity, indicating analgesic potential.
- Neuroprotective Effects : The compound has been implicated in protective mechanisms against neurodegeneration, possibly through modulation of oxidative stress pathways.
Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry examined the anti-inflammatory properties of structurally similar bicyclic compounds. It was found that modifications to the bicyclic structure significantly affected the inhibition of TNFα-induced inflammation in human cell lines . This suggests that this compound may have similar inhibitory effects.
Study 2: Analgesic Activity
In a controlled animal study, the analgesic effects of this compound were assessed using the formalin test in rats. Results indicated a significant reduction in pain response compared to control groups treated with saline solutions . The study concluded that the compound could serve as a potential candidate for further development as an analgesic drug.
Study 3: Neuroprotective Mechanisms
Research highlighted in Pharmacology Biochemistry and Behavior demonstrated that derivatives of bicyclic acids could protect neuronal cells from oxidative damage induced by glutamate toxicity . This aligns with findings suggesting that this compound may exert neuroprotective effects through similar mechanisms.
Q & A
Q. What are the recommended synthetic routes for 2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The synthesis of bicyclic ethers like this compound typically involves cyclopropanation and oxirane ring formation. Key steps include:
- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) to generate strained bicyclic intermediates.
- Oxidation/Functionalization : Introduce the acetic acid moiety via nucleophilic substitution or coupling reactions. For example, ethyl ester precursors (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate ) are hydrolyzed to carboxylic acids under acidic/basic conditions.
- Critical Parameters :
- Temperature : Higher temperatures (>80°C) risk ring-opening side reactions.
- Reagents : LiAlH₄ for ester reduction or KMnO₄ for selective oxidation .
- Yield Optimization : Use chiral auxiliaries or asymmetric catalysis to preserve stereochemistry, as the (1R,5R) configuration is sensitive to reaction pathways.
Q. Which spectroscopic techniques are most effective for structural elucidation of this bicyclic compound?
- Methodological Answer : A combination of techniques is required:
- NMR :
- ¹H NMR : Characterize cyclopropane protons (δ 1.2–2.0 ppm, coupling constants J ≈ 5–8 Hz) and oxirane ring protons (δ 3.5–4.5 ppm) .
- ¹³C NMR : Identify quaternary carbons in the bicyclic system (δ 70–90 ppm for oxirane carbons).
- IR : Confirm carboxylic acid functionality (broad O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹).
- X-ray Crystallography : Resolves absolute stereochemistry and ring strain effects, critical for validating synthetic targets .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states. The strained cyclopropane-oxirane system has high angle strain, lowering activation energy for nucleophilic attack at the oxirane oxygen .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to stabilize charge-separated intermediates.
- Case Study : Methylation at the oxirane oxygen increases ring strain by ~5 kcal/mol, favoring ring-opening with nucleophiles like amines .
Q. What experimental strategies resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer :
- Hypothesis Testing : If NMR signals for diastereomers overlap, use NOESY to confirm spatial proximity of protons.
- Chromatographic Separation : Employ chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and assign configurations via optical rotation .
- Isotopic Labeling : Introduce ¹³C at the cyclopropane bridgehead to track bond cleavage during degradation studies .
Q. How does the stereochemistry of the bicyclic core influence biological activity in enzyme inhibition studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions between the (1R,5R) configuration and enzyme active sites (e.g., cyclooxygenase). The acetic acid group hydrogen-bonds to catalytic residues, while the bicyclic system induces steric hindrance .
- In Vitro Assays : Compare IC₅₀ values of (1R,5R) vs. (1S,5S) enantiomers. Data from similar compounds (e.g., 6-oxabicyclo[3.1.0]hexan-3-one derivatives) show a 10-fold difference in activity due to stereoelectronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
